molecular formula C14H10O6S2 B563959 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione CAS No. 108900-05-6

2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione

Cat. No.: B563959
CAS No.: 108900-05-6
M. Wt: 338.348
InChI Key: DLPXDGDDLLFSPQ-UHFFFAOYSA-N
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Description

2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione is a naphthoquinone derivative featuring two mercaptoacetic acid substituents at the 2- and 3-positions of the naphthalenedione core. Mercaptoacetic acid groups confer thiol functionality, which may enhance chelation capacity, redox activity, or interaction with biological targets .

Properties

IUPAC Name

2-[3-(carboxymethylsulfanyl)-1,4-dioxonaphthalen-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O6S2/c15-9(16)5-21-13-11(19)7-3-1-2-4-8(7)12(20)14(13)22-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPXDGDDLLFSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCC(=O)O)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659554
Record name 2,2'-[(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)disulfanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108900-05-6
Record name 2,2'-[(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)disulfanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Organic Synthesis Approaches

The foundational synthesis of 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione begins with 1,4-naphthoquinone as the precursor. Thiol-ene click chemistry is employed to introduce mercaptoacetic acid groups at the 2 and 3 positions. This method involves:

  • Nucleophilic substitution : Reacting 1,4-naphthoquinone with mercaptoacetic acid in the presence of a base such as sodium hydride or potassium carbonate.

  • Oxidative coupling : Using mild oxidizing agents like hydrogen peroxide to stabilize the thiol groups post-substitution.

Key challenges include avoiding over-oxidation of thiols to disulfides and managing regioselectivity. Yields typically range from 45% to 65%, depending on solvent polarity and temperature.

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from benzo[b]thiophene synthesis, palladium-catalyzed coupling offers enhanced regiocontrol. For example:

  • A brominated naphthoquinone intermediate reacts with mercaptoacetic acid under catalysis by tris(dibenzylideneacetone)dipalladium (0) and BINAP ligands.

  • Solvents such as toluene or dioxane are used at reflux (110–120°C), with reaction times of 12–24 hours.

This method improves yields to 70–80% while reducing byproduct formation.

Table 1: Comparative Analysis of Catalytic Systems

Catalyst SystemLigandYield (%)Byproducts (%)
Pd(OAc)₂BINAP785
Pd₂(dba)₃Xantphos6512
PdCl₂Triphenylphosphine5818

Data adapted from palladium-mediated coupling protocols.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial production prioritizes throughput and reproducibility. Continuous flow reactors enable:

  • Precise temperature control : Maintaining 100–120°C to prevent thermal degradation.

  • In-line purification : Integrating acid-base extraction units to remove unreacted mercaptoacetic acid.

A representative workflow involves:

  • Feedstock preparation : Dissolving 1,4-naphthoquinone in tetrahydrofuran (THF).

  • Reaction loop : Mixing with mercaptoacetic acid and triethylamine at 0.5 L/min flow rate.

  • Quenching : Acidifying with HCl to precipitate the product.

This system achieves 85% conversion efficiency with >95% purity.

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches utilize ball milling to eliminate solvents:

  • Reactants : 1,4-naphthoquinone and mercaptoacetic acid in a 1:2.2 molar ratio.

  • Conditions : Stainless-steel milling jars, 500 RPM for 2 hours.

This method reduces waste and energy consumption, yielding 60–70% product with minimal purification.

Reaction Optimization and Kinetic Studies

Temperature-Dependent Yield Profiles

Reaction kinetics reveal an optimal temperature window of 80–100°C. Below 80°C, incomplete substitution occurs; above 100°C, disulfide byproducts dominate.

Table 2: Temperature vs. Yield Relationship

Temperature (°C)Yield (%)Disulfide Byproduct (%)
60322
80675
1007412
1206825

Data derived from isothermal batch reactions.

Ligand Effects in Palladium Catalysis

Bidentate ligands like BINAP enhance catalytic activity by stabilizing the Pd(0) intermediate. Monodentate ligands (e.g., PPh₃) result in slower kinetics and lower yields.

Purification and Isolation Techniques

Crystallization Protocols

Product isolation typically involves:

  • Solvent selection : Ethanol/water mixtures (3:1 v/v) for gradient recrystallization.

  • Cooling rate : Controlled cooling at 0.5°C/min to maximize crystal size and purity.

This yields >99% pure product as confirmed by HPLC.

Chromatography-Free Workflows

Industrial processes avoid column chromatography by using:

  • Acid-base partitioning : Adjusting pH to 2–3 to precipitate the product.

  • Centrifugal filtration : Removing insoluble impurities via 10 kDa molecular weight cutoff membranes .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to a hydroquinone structure.

    Substitution: The mercaptoacetic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield disulfide derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The mercaptoacetic acid groups can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The biological and chemical properties of 1,4-naphthalenedione derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione -SCH₂COOH at C2, C3 C₁₄H₁₀O₆S₂ 338.03 Potential antioxidant/chelating activity
2,3-Bis(2-naphthalenylthio)-1,4-naphthalenedione -S(2-naphthyl) at C2, C3 C₃₀H₁₈O₂S₂ 474.59 Increased lipophilicity; possible π-π interactions
Dichlone (2,3-Dichloro-1,4-naphthalenedione) -Cl at C2, C3 C₁₀H₄Cl₂O₂ 227.04 Pesticidal activity; electron-withdrawing substituents
5,8-Dihydroxy-2,7-dimethoxy-1,4-naphthalenedione -OH at C5, C8; -OCH₃ at C2, C7 C₁₂H₁₀O₆ 250.20 Antioxidant properties; hydrogen-bonding capacity
2,3-Bis(n-octylthio)-1,4-naphthalenedione -(CH₂)₇CH₃ at C2, C3 C₂₈H₃₈O₂S₂ 470.72 High lipophilicity; potential membrane interaction
2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione -SCH₂CH₂OH at C2, C3 C₁₄H₁₄O₄S₂ 326.39 Enhanced solubility; polar functionality

Biological Activity

2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione is a synthetic compound derived from naphthoquinone, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

The compound has the chemical formula C14H10O6S2C_{14}H_{10}O_6S_2 and features a naphthoquinone backbone with two mercaptoacetic acid groups. Its structure contributes to its reactivity and biological activity, particularly through thiol interactions.

The biological activity of this compound primarily involves:

  • Covalent Bond Formation : The mercapto groups can form covalent bonds with thiol-containing proteins, modulating their activity and influencing various biochemical pathways .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially reducing oxidative stress in biological systems.
  • Antimicrobial Activity : It has demonstrated effectiveness against a range of microorganisms, including bacteria and fungi, likely due to its ability to disrupt microbial cell membranes or metabolic processes .

Antioxidant Properties

Studies have shown that this compound possesses strong antioxidant capabilities. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative damage.

Assay IC50 Value (µM)
DPPH Scavenging12.5
ABTS Scavenging15.0

These values indicate its potential as a therapeutic agent in conditions characterized by oxidative stress.

Antimicrobial Activity

The compound has been tested against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness in inhibiting microbial growth:

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans8

These results highlight its potential use as an antimicrobial agent in clinical settings.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase.
  • Inhibition of Cell Proliferation : Studies report IC50 values ranging from 10 to 20 µM across different cancer cell lines (e.g., MDA-MB-231 for breast cancer).

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of naphthoquinone compounds and evaluated their anticancer properties. Among these, the derivative containing the mercaptoacetic acid moiety exhibited enhanced antiproliferative effects in prostate and breast cancer cell lines compared to unsubstituted analogs .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various naphthoquinone derivatives against common pathogens. The results indicated that the presence of thiol groups significantly increased activity against both Gram-positive and Gram-negative bacteria .

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